molecular formula C8H7NO4 B151014 2-Methoxy-4-nitrobenzaldehyde CAS No. 136507-15-8

2-Methoxy-4-nitrobenzaldehyde

Cat. No. B151014
M. Wt: 181.15 g/mol
InChI Key: LEBUUZXTHMCZQZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzaldehyde is a compound that is structurally related to several other compounds studied in the provided papers. While the exact compound is not directly studied, insights can be drawn from closely related compounds such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN), 2-methoxy-1-naphthaldehyde (MN), and others that share similar functional groups or structural motifs .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methoxybenzaldehyde with various reagents. For instance, N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was synthesized by reacting equimolar quantities of 2-methoxybenzaldehyde and 2-nitrobenzohydrazide in methanol . Similarly, the synthesis of complex compounds like 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been reported, which provides insights into the potential synthetic routes that could be applied to 2-Methoxy-4-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been investigated using density functional theory (DFT) calculations. For example, the molecular structure of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde was optimized and its vibrational frequencies were investigated using DFT . The crystal structure of related compounds, such as N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, has been determined by X-ray diffraction, revealing the dihedral angle between the benzene rings and the presence of hydrogen bonding in the crystal structure .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-Methoxy-4-nitrobenzaldehyde has been studied in various chemical reactions. For instance, the stereoselectivity of directed aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be affected by the amine employed as a base, which indicates the influence of substituents and reaction conditions on the outcome of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic and analytical techniques. The vibrational spectroscopy (infrared and Raman), calorimetry (DSC), and optical microscopy have been used to investigate polymorphism in 4-methoxy-3-nitrobenzaldehyde . Spectral studies, including UV-Vis NIR spectroscopy, have been conducted on 2-methoxybenzaldehyde to understand its optical properties .

Scientific Research Applications

1. Crystal Structure Analysis

  • The compound 4-Methoxy-N-(2-nitrobenzylidene)aniline, related to 2-Methoxy-4-nitrobenzaldehyde, has been studied for its crystal structure. This compound was formed by reacting 2-nitrobenzaldehyde with 4-methoxybenzenamine and exhibits a unique molecular configuration with a specific dihedral angle between benzene rings, demonstrating its potential for crystallographic studies (Xiao-Yan Ren & F. Jian, 2008).

2. Organic Synthesis

  • In organic synthesis, 2-Methoxy-4-nitrobenzaldehyde has been used as a precursor for the synthesis of phthalazines, which are potential precursors for DNA intercalators. This illustrates its role in the synthesis of complex organic molecules (P. G. Tsoungas & M. Searcey, 2001).

3. Photochemistry

  • In photochemistry, substituted 2-nitrobenzaldehydes, including 2-Methoxy-4-nitrobenzaldehyde, have been explored as photoactivatable caged proton compounds. These studies focus on their deprotonation yields, pKa values, and decay kinetics, highlighting their significance in fast photochemical reactions (S. Abbruzzetti et al., 2003).

4. Photocatalysis

  • 2-Methoxy-4-nitrobenzaldehyde has been involved in studies on photocatalytic oxidation, demonstrating its potential application in the selective oxidation of benzyl alcohol derivatives. This research contributes to the understanding of photocatalysis in organic chemistry (R. Marotta et al., 2013).

5. Polymorphism Studies

  • Research on polymorphism in related compounds, such as 4-methoxy-3-nitrobenzaldehyde, provides insights into the structural versatility of these molecules, which is crucial for pharmaceutical and material sciences (Sara Wishkerman et al., 2006).

Safety And Hazards

2-Methoxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing genetic defects . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUUZXTHMCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374862
Record name 2-Methoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzaldehyde

CAS RN

136507-15-8
Record name 2-Methoxy-4-nitrobenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

To a 2 L rounded bottom flask equipped with a condenser and a mechanical stirrer was placed 1A (250.7 g,0.8851 mol), dioxane (300 mL) and concentrated HCl (60 mL). The reaction mixture was heated to reflux and stirred under N2 for 20 hours. Water (250 mL) was added dropwise while maintaining the reaction mixture at reflux. After cooling to 0° C. with an ice/water bath, the resulting slurry was stirred for 30 minutes and then filtered. The cake was washed with water (4×200 mL) and suction dried for 17 hours to give 1B (I146.3 g, 91%) as yellow solid. 1H NMR (CDCl3) d 10.54 (s, 1H), 8.00 (d, J=8.3 Hz, 1H), 7.91 (s, 1H), 7.89 (d, J=8.3 Hz, 1H), 4.08 (s, 3H).
Name
Quantity
250.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
B Shen, D Löffler, KP Zeller, M Übele, G Reischl… - Journal of Fluorine …, 2007 - Elsevier
For a series of benzaldehydes only with a leaving group or with both a leaving group and a single methoxy substituent 18 F-fluorination via nucleophilic aromatic substitution (S N Ar) …
Number of citations: 29 www.sciencedirect.com
RJ Herr, DJ Fairfax, H Meckler… - Organic process research …, 2002 - ACS Publications
… The filtrate solvent was removed under reduced pressure to produce 2-methoxy-4-nitrobenzaldehyde (8) as a yellow powder (1.2 g, 37% yield). HPLC analysis (reverse phase Waters …
Number of citations: 25 pubs.acs.org
L Katz, WE Hamlin - Journal of the American Chemical Society, 1951 - ACS Publications
… Isolation of 2-Methoxy-4-nitrobenzaldehyde.—In one experiment after the addition of the chromyl … recrystallized from methanol-water from which the 2-methoxy-4-nitrobenzaldehyde …
Number of citations: 11 pubs.acs.org
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
… By this approach 2-methoxy-4-nitrobenzaldehyde was converted to NCA 3-[ 18 F]fluorophenol (25–30%, EOB) and 4-fluoro-2-methoxy-5-methylbenzaldehyde to carrier-added (CA) 3-[ …
Number of citations: 32 www.sciencedirect.com
PK Chakraborty, MR Kilbourn - Applied Radiation and Isotopes …, 1991 - osti.gov
… By this approach 2-methoxy-4-nitrobenzaldehyde was converted to NCA 3-({sup 18}F)fluorophenol and 4-fluoro-2-methoxy-5-methylbenzaldehyde to carrier-added (CA) 3-({sup 18})…
Number of citations: 0 www.osti.gov
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
… has been achieved in no-carrieradded form starting from 2-methoxy-4-nitrobenzaldehyde, … Cl, (4 mL, 4 mmol) was added dropwise to a stirred solution of 2-methoxy-4nitrobenzaldehyde …
Number of citations: 28 www.sciencedirect.com
RP Bhusal, PY Cho, SA Kim, H Park, HS Kim - Bulletin of the Korean …, 2011 - Citeseer
… Then the primary alcohol 2 was oxidized to aldehyde in 94% yield to give 2-methoxy4-nitrobenzaldehyde 3. The O-methyl group of compound 3 …
Number of citations: 14 citeseerx.ist.psu.edu
LA Sorbera, JS Silvestre, J Castaner… - Drugs of the Future, 2000 - access.portico.org
… methylnitrobenzene (I) with CrO3, H2SO4 and Ac2O in acetic acid gives the gemdiacetate (II), which is hydrolyzed with HCl in refluxing dioxane to yield 2-methoxy-4-nitrobenzaldehyde (…
Number of citations: 2 access.portico.org
PK Chakraborty, MR Kilbourn - Applied Radiation and Isotopes …, 1991 - osti.gov
… The synthesis of 4-({sup 18}F)fluoroguaiacol (4-({sup 18}F)fluoro-2-methoxyphenol) has been achieved in no-carrier-added form starting from 2-methoxy-4-nitrobenzaldehyde, using …
Number of citations: 0 www.osti.gov
R Rengan, PK Chakraborty… - Journal of Labelled …, 1993 - Wiley Online Library
… , 6-nitroveratraldehyde, 6-nitropiperonal, and 3-methoxy-4nitrobenzaldehyde (2,4,7)) or determined in this laboratory (3-methoxy-2-nitrobenzaldehyde, 2methoxy-4-nitrobenzaldehyde, 4…

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